molecular formula C15H13N3 B13101318 2-(3-Phenyl-1H-pyrazol-5-YL)aniline

2-(3-Phenyl-1H-pyrazol-5-YL)aniline

Cat. No.: B13101318
M. Wt: 235.28 g/mol
InChI Key: FVKUPYYECMDEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenyl-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a pyrazole ring fused with an aniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1H-pyrazol-5-YL)aniline typically involves the reaction of phenylhydrazine with an appropriate aniline derivative under acidic or basic conditions. One common method involves the cyclization of phenylhydrazine with a substituted aniline in the presence of a catalyst such as acetic acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenyl-1H-pyrazol-5-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrazole moiety .

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Phenyl-1H-pyrazol-5-YL)phenol
  • 2-(3-Phenyl-1H-pyrazol-5-YL)benzaldehyde
  • 2-(3-Phenyl-1H-pyrazol-5-YL)benzoic acid

Uniqueness

2-(3-Phenyl-1H-pyrazol-5-YL)aniline is unique due to its specific structural features that confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic utility .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)aniline

InChI

InChI=1S/C15H13N3/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,16H2,(H,17,18)

InChI Key

FVKUPYYECMDEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.